molecular formula C23H28N2O4 B11349815 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11349815
M. Wt: 396.5 g/mol
InChI Key: NCJAPEYENDXHEV-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.

    Amide Bond Formation: The intermediate is then reacted with 4-(prop-2-en-1-yloxy)aniline in the presence of a base such as triethylamine to form the desired amide bond.

    Morpholine Addition: The final step involves the addition of morpholine to the intermediate product, facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The amide bond can be reduced to an amine, which may be useful in further synthetic modifications.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability or biocompatibility.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide
  • N-[2-(4-methoxyphenyl)-2-(pyrrolidin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide
  • N-[2-(4-methoxyphenyl)-2-(azepan-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide

Uniqueness

Compared to similar compounds, N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is unique due to the presence of the morpholine ring. This structural feature can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, potentially enhancing its therapeutic efficacy.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C23H28N2O4/c1-3-14-29-21-10-6-19(7-11-21)23(26)24-17-22(25-12-15-28-16-13-25)18-4-8-20(27-2)9-5-18/h3-11,22H,1,12-17H2,2H3,(H,24,26)

InChI Key

NCJAPEYENDXHEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OCC=C)N3CCOCC3

Origin of Product

United States

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